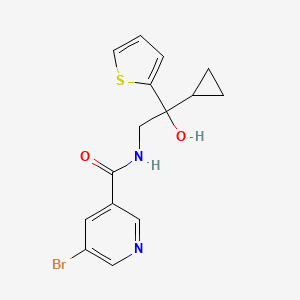

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a cyclopropyl group, a hydroxy group, and a thiophene ring attached to a nicotinamide backbone

Vorbereitungsmethoden

The synthesis of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide typically involves multiple steps. One common synthetic route starts with the bromination of nicotinamide to introduce the bromine atom at the 5-position. This is followed by the introduction of the cyclopropyl and thiophene groups through nucleophilic substitution reactions. The hydroxy group is then added via a hydroxylation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .

Analyse Chemischer Reaktionen

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Research indicates that compounds similar to 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide exhibit anticancer properties. In vitro studies have shown that derivatives with thiophene rings can inhibit cell proliferation in various cancer cell lines, including breast, lung, and leukemia cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory Effects

-

Neurological Applications

- There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Studies on similar compounds indicate potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where they may help reduce oxidative stress and neuroinflammation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Thiophene Derivative :

- Starting from commercially available thiophene derivatives, bromination is performed to introduce the bromine atom.

-

Cyclopropyl Hydroxylation :

- The cyclopropyl group is introduced through cyclization reactions involving appropriate precursors.

-

Nicotinamide Coupling :

- Finally, coupling reactions with nicotinamide are conducted to form the final product.

Case Study 1: Anticancer Activity

A study published in PMC highlighted a series of thiophene-containing compounds demonstrating significant cytotoxicity against human cancer cell lines. The study indicated that the incorporation of a bromine atom enhances the compound's potency by increasing its lipophilicity and enabling better cellular uptake .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory properties of related compounds in murine models. The results showed a marked reduction in pro-inflammatory cytokines following treatment with thiophene derivatives, suggesting a pathway for therapeutic development against chronic inflammatory conditions .

Table 1: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide include other brominated nicotinamide derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. For instance, 5-bromo-2-chloro-N-isopropylbenzamide is another brominated compound with different substituents and potentially different biological effects .

Biologische Aktivität

5-Bromo-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16H18BrN3O2S, with a molecular weight of approximately 400.31 g/mol. The compound features a bromine atom, a cyclopropyl group, and a thiophene ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes involved in cancer cell proliferation. For instance, derivatives exhibit IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, thereby altering signaling pathways crucial for cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that compounds with similar structures can exhibit antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Compound | Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5-Bromo-N-(...) | Antiproliferative | 3.0 | MCF-7 |

| 5-Chloro-N-(...) | Antitumor | 4.53 | A549 |

| N-(4-Chlorobenzoyl)-N'-(Cyclopropyl)urea | Herbicidal | 5.85 | Various |

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various nicotinamide derivatives found that 5-bromo-N-(...) exhibited significant growth inhibition against the MCF-7 breast cancer cell line, with an IC50 value of approximately 3.0 µM. This suggests a strong potential for development as an anticancer agent .

Case Study 2: Enzyme Inhibition

Research has indicated that related compounds can effectively inhibit enzymes such as VEGFR-2 and COX-2, which are critical in tumor growth and inflammation pathways. The selectivity indices for these compounds suggest they could be developed into targeted therapies with reduced side effects compared to traditional chemotherapeutics .

Comparative Analysis

Comparative studies highlight the unique properties of 5-bromo-N-(...) relative to other structurally similar compounds:

| Compound | Key Features | Potential Applications |

|---|---|---|

| 5-Bromo-N-(...) | Bromine substitution; cyclopropyl group | Anticancer therapy |

| N-(Thiophen-3-yl)-N'-(cyclopropyl)urea | Different thiophene substitution | Unique enzyme inhibition profile |

| 5-Chloro-N-[...] | Chloro group; enhanced reactivity | Potential herbicidal activity |

Eigenschaften

IUPAC Name |

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S/c16-12-6-10(7-17-8-12)14(19)18-9-15(20,11-3-4-11)13-2-1-5-21-13/h1-2,5-8,11,20H,3-4,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCKFFMUCMADEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.